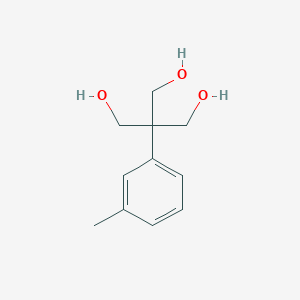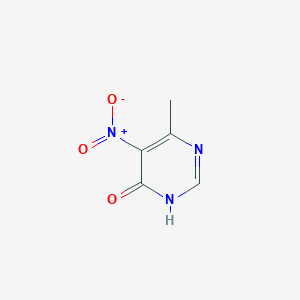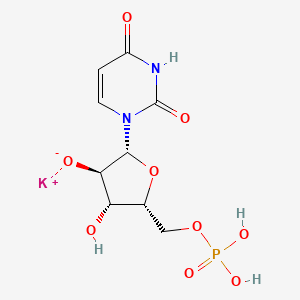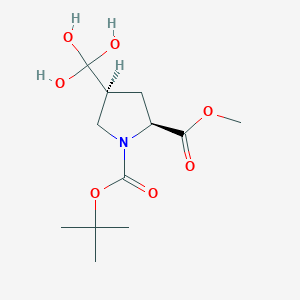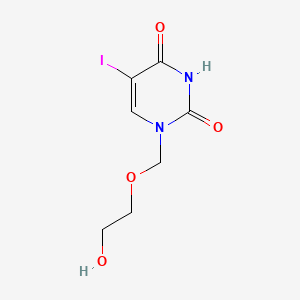
2,4-Dichloro-5-(2,5-dichlorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(2,5-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 2 and 4 of the pyrimidine ring and an additional dichlorophenyl group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(2,5-dichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 2,5-dichlorophenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-5-(2,5-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- N-oxides and dihydropyrimidines depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(2,5-dichlorophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Research: It serves as a probe in studying enzyme interactions and as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(2,5-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as kinases by binding to their active sites. This binding disrupts the enzyme’s normal function, leading to altered cellular processes. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of the dichlorophenyl group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group at position 5 instead of the dichlorophenyl group.
Uniqueness: 2,4-Dichloro-5-(2,5-dichlorophenyl)pyrimidine is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specific applications in medicinal chemistry and materials science that other similar compounds may not be able to achieve .
Eigenschaften
Molekularformel |
C10H4Cl4N2 |
|---|---|
Molekulargewicht |
294.0 g/mol |
IUPAC-Name |
2,4-dichloro-5-(2,5-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-5-1-2-8(12)6(3-5)7-4-15-10(14)16-9(7)13/h1-4H |
InChI-Schlüssel |
LGQBJXPMWMKDPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=CN=C(N=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


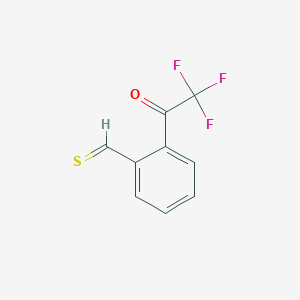



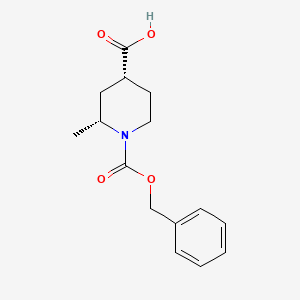
![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13091886.png)


![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
